5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1835283-96-9
VCID: VC3112822
InChI: InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2
SMILES: C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F
Molecular Formula: C15H10ClF3O3
Molecular Weight: 330.68 g/mol

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde

CAS No.: 1835283-96-9

Cat. No.: VC3112822

Molecular Formula: C15H10ClF3O3

Molecular Weight: 330.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde - 1835283-96-9

CAS No. 1835283-96-9
Molecular Formula C15H10ClF3O3
Molecular Weight 330.68 g/mol
IUPAC Name 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde
Standard InChI InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2
Standard InChI Key HPMPZSLSOKYBMU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F

Chemical Identity and Structure

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a complex organic molecule characterized by multiple functional groups that contribute to its chemical versatility. The compound is formally identified by the following parameters:

ParameterValue
CAS Number1835283-96-9
Molecular FormulaC15H10ClF3O3
Molecular Weight330.68 g/mol
IUPAC Name5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde
Standard InChIInChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2
Standard InChIKeyHPMPZSLSOKYBMU-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F
PubChem Compound ID118541045

The structural composition includes a chlorinated benzaldehyde moiety (5-chloro-2-hydroxybenzaldehyde derivative) connected via an ether linkage to a 4-(trifluoromethoxy)benzyl group. This arrangement creates a molecule with three distinct functional elements:

  • A benzaldehyde core with an aldehyde group (-CHO)

  • A chlorine substituent at the 5-position of the benzaldehyde ring

  • A 4-(trifluoromethoxy)benzyloxy group attached at the 2-position

PropertyDescription
Physical StateSolid at room temperature
AppearanceNot fully characterized in available literature
SolubilityLikely soluble in common organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility expected due to hydrophobic nature
StabilityEnhanced stability compared to non-fluorinated analogues due to the trifluoromethoxy group
LipophilicityIncreased lipophilicity due to the presence of the trifluoromethoxy group, beneficial for membrane permeability
ReactivityReactive aldehyde group capable of participating in various chemical transformations

The trifluoromethoxy group significantly affects the compound's properties, typically enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.

Applications in Organic Synthesis

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from several key features:

Building Block in Pharmaceutical Synthesis

The compound's structure makes it suitable as a building block for constructing more complex molecules with potential biological activity. The reactive aldehyde group provides a handle for various transformations, including:

  • Condensation reactions (e.g., with amines to form imines)

  • Reductive amination to introduce nitrogen-containing functionalities

  • Wittig reactions to form alkenes

  • Aldol condensations to create carbon-carbon bonds

  • Reduction to primary alcohols for further functionalization

Fluorine Chemistry Applications

The trifluoromethoxy group is particularly valuable in medicinal chemistry and materials science for several reasons:

  • Increased metabolic stability against oxidative enzymes

  • Enhanced lipophilicity and bioavailability

  • Improved membrane permeability

  • Modulation of electronic properties in the molecule

  • Potential to enhance binding interactions with protein targets through fluorine-specific interactions

Analytical Characterization

Analytical methods for the characterization of 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde typically include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, the aldehyde proton, and the benzyl methylene group

    • ¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and the trifluoromethoxy carbon

    • ¹⁹F NMR would confirm the presence and environment of the trifluoromethoxy group

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorptions for the aldehyde C=O stretch, aromatic C=C stretches, and C-F stretches

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z [M]⁺ = 330.68

    • Fragmentation pattern would likely include losses of the trifluoromethoxy group and cleavage of the benzyloxy linkage

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are suitable methods for purity determination and identification of this compound, utilizing appropriate non-polar stationary phases and solvent systems.

Comparison with Related Compounds

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde belongs to a class of benzyloxy-substituted benzaldehydes with various applications in synthetic chemistry:

Functional Comparison

CompoundAdvantagesDisadvantages
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehydeEnhanced lipophilicity, metabolic stability, and versatile reactivitySynthetic complexity, potential safety concerns
4-(Benzyloxy)-2-methylbenzaldehydeSimpler synthesis, well-documented reactivityLower metabolic stability, less electronically diverse
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamideDifferent functional groups providing alternative reactivityDifferent application profile, less suitable for certain transformations

Current Research and Future Directions

Current research involving compounds structurally related to 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde focuses on several promising areas:

Pharmaceutical Applications

Ongoing research suggests potential applications in:

  • Development of novel enzyme inhibitors, particularly those targeting kinases and proteases

  • Design of small-molecule modulators of protein-protein interactions

  • Creation of fluorine-enriched pharmaceutical candidates with improved pharmacokinetic properties

Material Science Applications

The unique structural features of fluorinated benzyloxy compounds suggest potential applications in:

  • Development of liquid crystal components

  • Creation of specialty polymers with unique properties

  • Design of fluorinated materials with specific electronic or optical characteristics

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